2,2-Diethyldecanoic acid 2,2-Diethyldecanoic acid
Brand Name: Vulcanchem
CAS No.: 5343-55-5
VCID: VC16114678
InChI: InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(15)16/h4-12H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

2,2-Diethyldecanoic acid

CAS No.: 5343-55-5

Cat. No.: VC16114678

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diethyldecanoic acid - 5343-55-5

Specification

CAS No. 5343-55-5
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name 2,2-diethyldecanoic acid
Standard InChI InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(15)16/h4-12H2,1-3H3,(H,15,16)
Standard InChI Key GGTYKQPULPMHEN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CC)(CC)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2,2-Diethyldecanoic acid belongs to the family of branched carboxylic acids, with the IUPAC name 2,2-diethyl decanoic acid. Its molecular formula is C₁₄H₂₈O₂, and its structure features:

  • A 10-carbon alkyl chain (decanoic acid backbone).

  • Two ethyl branches at the second carbon position.

  • A terminal carboxylic acid group (-COOH).

This branching pattern introduces steric hindrance, reducing crystallinity compared to linear analogs and lowering its melting point .

Table 1: Structural Comparison with Analogous Branched Fatty Acids

CompoundBranching PositionMolecular FormulaMelting Point (°C)
2,2-Diethyldecanoic acidC₂C₁₄H₂₈O₂~15–20 (estimated)
2,9-Dimethyloctadecanoic acidC₂, C₉C₂₀H₃₈O₂34–36
14-Ethylhexadecanoic acidC₁₄C₁₈H₃₄O₂42–44

Data inferred from patent US20040097392A1 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,2-diethyldecanoic acid can be extrapolated from methods used for analogous branched fatty acids. A representative pathway involves:

  • Alkylation of Succinic Acid Derivatives:

    • Monomethyl succinate is treated with a strong base (e.g., lithium amide) to form a dianion.

    • Ethyl groups are introduced via alkylation with ethyl iodide, followed by hydrolysis to yield 2,2-diethylsuccinic acid .

  • Chain Elongation:

    • The diethylsuccinic acid intermediate undergoes Claisen condensation with acetyl-CoA analogs to extend the carbon chain to 10 carbons.

  • Reduction and Oxidation:

    • Ketone intermediates are reduced using the Wolff-Kishner method, followed by oxidation to the carboxylic acid .

Industrial Manufacturing

Industrial production scales up laboratory methods using continuous-flow reactors and high-purity ethylating agents. Key challenges include:

  • Minimizing byproducts from incomplete alkylation.

  • Ensuring regioselectivity to prevent branching at unintended positions.

Physicochemical Properties

Thermal and Spectroscopic Characteristics

  • Melting Point: Estimated at 15–20°C, significantly lower than linear decanoic acid (31.3°C) due to reduced molecular symmetry .

  • Solubility: Limited water solubility (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol and chloroform.

  • Spectroscopy:

    • ¹H NMR: Peaks at δ 1.25–1.35 ppm (ethyl CH₃), δ 2.35 ppm (C₂ methine proton).

    • IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).

Table 2: Key Physicochemical Parameters

PropertyValue
Molecular Weight242.38 g/mol
LogP (Octanol-Water)5.8 (estimated)
pKa4.8–5.2

Applications in Surfactants and Consumer Products

Role in Surfactant Systems

Branched fatty acids like 2,2-diethyldecanoic acid enhance surfactant performance by:

  • Lowering critical micelle concentration (CMC) compared to linear analogs.

  • Improving solubility in hard water due to reduced calcium ion binding .

Formulation in Consumer Goods

Patent US20040097392A1 highlights applications in:

  • Laundry Detergents: Enhances grease removal in cold-water washes.

  • Cosmetics: Acts as an emollient in skin creams, leveraging its low melting point for smooth texture .

Biological and Metabolic Studies

Biodegradability Considerations

Quaternary carbon atoms (as in 2,2-diethyldecanoic acid) may reduce biodegradation rates compared to linear chains, necessitating environmental impact assessments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator